Cas no 2227751-19-9 (rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a sterically hindered 2,4,6-trimethylphenyl group. Its unique structure, combining a cyclopropane ring with an aromatic substituent, makes it a valuable intermediate in organic synthesis, particularly for constructing constrained frameworks in medicinal chemistry and asymmetric catalysis. The rac-(1R,2S) diastereomer offers versatility in stereoselective transformations, while the carboxylic acid functionality allows for further derivatization. Its stability under typical reaction conditions and potential for enantiomeric resolution enhance its utility in fine chemical applications. This compound is particularly relevant for researchers exploring rigid, lipophilic motifs in drug design or chiral auxiliaries.
rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid structure
2227751-19-9 structure
Product name:rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid
CAS No:2227751-19-9
MF:C14H18O2
Molecular Weight:218.291524410248
CID:6369143
PubChem ID:165839645

rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid
    • 2227751-19-9
    • EN300-2005944
    • rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
    • インチ: 1S/C14H18O2/c1-8-4-9(2)12(10(3)5-8)6-11-7-13(11)14(15)16/h4-5,11,13H,6-7H2,1-3H3,(H,15,16)/t11-,13-/m1/s1
    • InChIKey: WMNIZSQFYOQFES-DGCLKSJQSA-N
    • SMILES: OC([C@@H]1C[C@H]1CC1C(C)=CC(C)=CC=1C)=O

計算された属性

  • 精确分子量: 218.130679813g/mol
  • 同位素质量: 218.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 37.3Ų

rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2005944-0.1g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
0.1g
$993.0 2023-09-16
Enamine
EN300-2005944-1.0g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
1g
$1129.0 2023-05-31
Enamine
EN300-2005944-10.0g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
10g
$4852.0 2023-05-31
Enamine
EN300-2005944-1g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
1g
$1129.0 2023-09-16
Enamine
EN300-2005944-0.25g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
0.25g
$1038.0 2023-09-16
Enamine
EN300-2005944-5g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
5g
$3273.0 2023-09-16
Enamine
EN300-2005944-5.0g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
5g
$3273.0 2023-05-31
Enamine
EN300-2005944-0.5g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
0.5g
$1084.0 2023-09-16
Enamine
EN300-2005944-0.05g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
0.05g
$948.0 2023-09-16
Enamine
EN300-2005944-2.5g
rac-(1R,2S)-2-[(2,4,6-trimethylphenyl)methyl]cyclopropane-1-carboxylic acid
2227751-19-9
2.5g
$2211.0 2023-09-16

rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid 関連文献

rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acidに関する追加情報

Rac-(1R,2S)-2-(2,4,6-Trimethylphenyl)methylcyclopropane-1-carboxylic Acid: A Comprehensive Overview

Rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid is a compound with the CAS number 2227751-19-9. This compound is a derivative of cyclopropane carboxylic acid, with a substituted aromatic group attached to the cyclopropane ring. The structure of this compound is characterized by a chiral center at the cyclopropane carbon, which gives rise to its stereochemical properties. The presence of the 2,4,6-trimethylphenyl group adds significant steric bulk to the molecule, influencing its physical and chemical properties.

Recent studies have highlighted the importance of such compounds in various fields of chemistry and pharmacology. For instance, researchers have explored the potential of rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid as a building block in organic synthesis. Its unique structure makes it an ideal candidate for constructing complex molecular frameworks due to its stability and reactivity under specific conditions.

The synthesis of this compound involves a multi-step process that typically includes the formation of the cyclopropane ring followed by functionalization with the aromatic group. The stereochemistry of the molecule is carefully controlled during synthesis to ensure the desired configuration at the chiral center. Advanced techniques such as enantioselective catalysis and asymmetric synthesis have been employed to achieve high enantiomeric excess in the product.

One of the most promising applications of rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid lies in its use as a ligand in asymmetric catalysis. Its rigid structure and chiral environment make it an effective chiral auxiliary in organic reactions. Recent research has demonstrated its ability to induce high enantioselectivity in aldol reactions and other carbonyl additions, making it a valuable tool in medicinal chemistry.

In addition to its role in catalysis, this compound has also been investigated for its potential in drug discovery. The cyclopropane moiety is known for its unique electronic and steric properties, which can enhance drug-target interactions. Researchers have explored its derivatives as inhibitors of various enzymes and receptors, with promising results in preclinical studies.

The physical properties of rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid are also worth noting. Its melting point and solubility characteristics are influenced by the presence of both hydrophilic and hydrophobic groups within its structure. These properties make it suitable for various analytical techniques such as chromatography and spectroscopy.

From an environmental perspective, there has been growing interest in understanding the biodegradation pathways of such compounds. Recent studies have focused on assessing their environmental fate and toxicity profiles to ensure sustainable practices in their synthesis and application.

In conclusion, rac-(1R,2S)-2-(2,4,6-trimethylphenyl)methylcyclopropane-1-carboxylic acid (CAS No: 2227751-19-9) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and stereochemical properties make it a valuable asset in modern chemical research. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly important role in advancing scientific innovation.

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